Calcium(II) Bis(trifluoromethanesulfonyl)imide
Overview
Description
Calcium(II) Bis(trifluoromethanesulfonyl)imide, also known as Calcium triflimide (Ca (NTf2)2), is widely employed as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize .
Molecular Structure Analysis
The molecular formula of Calcium(II) Bis(trifluoromethanesulfonyl)imide is C4CaF12N2O8S4 . Its molecular weight is 600.35 .Chemical Reactions Analysis
Calcium(II) Bis(trifluoromethanesulfonyl)imide is used as a Lewis acid catalyst in organic synthesis . It facilitates a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesize . It is also used in the regioselective synthesis of diaryl alkanes by hydroarylation of styrenes with arenes in hexafluoroisopropanol, and in the [3+2]-cycloaddion and cycloisomerization reactions of tertiary propargyl alcohols with acyclic 1,3-diketones .Physical And Chemical Properties Analysis
Calcium(II) Bis(trifluoromethanesulfonyl)imide is a powder with a melting point of over 300°C .Scientific Research Applications
- This compound acts as a Lewis acid catalyst in Friedel-Crafts alkylation . This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid, such as Ca(NTf2)2, as a catalyst.
- Calcium triflimide is also used as a catalyst in the synthesis of sulfonamides . Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an amine group.
Friedel-Crafts Alkylation
Sulfonamide Synthesis
Improving Power Conversion Efficiencies in Organic Solar Cells
- Calcium(II) Bis(trifluoromethanesulfonyl)imide is used as a reagent in the preparation of imidazolium core bearing monomer ionic liquids .
- These ionic liquids are used to develop polymerized ionic liquids . The exact method of preparation and experimental procedures would depend on the specific design and composition of the ionic liquid.
- The anion of Calcium(II) Bis(trifluoromethanesulfonyl)imide is widely used in ionic liquids . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature.
- This compound is also of importance in lithium-ion and lithium metal batteries . It is used because of its high dissociation and conductivity .
- It has the added advantage of suppressing crystallinity in poly(ethylene oxide), which increases the conductivity of that polymer below its melting point at 50°C .
Preparation of Imidazolium Core Bearing Monomer Ionic Liquids
Ionic Liquids
Lithium-ion and Lithium Metal Batteries
Safety And Hazards
Calcium(II) Bis(trifluoromethanesulfonyl)imide is classified as a Skin Corr. 1B hazard, meaning it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust/mist, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
calcium;bis(trifluoromethylsulfonyl)azanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFABOCFDABTAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CaF12N2O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium(II) Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
165324-09-4 | |
Record name | Calcium trifluoromethanesulfonimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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